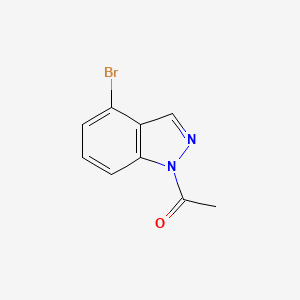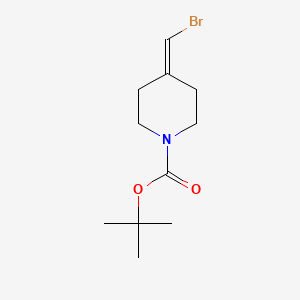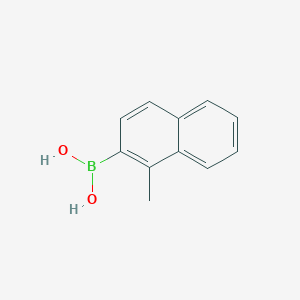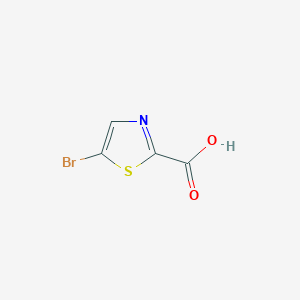
4-bromo-3-(5-bromo-2-thienyl)-1H-pyrazole-5-carboxylic acid
Overview
Description
4-bromo-3-(5-bromo-2-thienyl)-1H-pyrazole-5-carboxylic acid, commonly referred to as 4-BTP, is an organic compound with a unique structure and properties. It is a brominated heterocyclic compound, containing a pyrazole ring with two bromine atoms attached to the ring. 4-BTP has been studied extensively due to its potential applications in scientific research, as well as its biochemical and physiological effects. We will also discuss the future directions of 4-BTP research.
Scientific Research Applications
Electronic and Optoelectronic Applications
Thiophene-based conjugated polymers, which include compounds similar to the one , have been extensively studied for their potential in electronic and optoelectronic applications . These polymers exhibit exceptional optical and conductive properties, making them suitable for use in electronic devices .
Synthesis of Regioregular Polymers
The compound could potentially be used in the synthesis of regioregular polymers. These polymers have regular repeating units in their structure, which can lead to improved properties such as increased crystallinity and better charge transport .
Use in Catalytic Systems
Compounds similar to “4-bromo-3-(5-bromo-2-thienyl)-1H-pyrazole-5-carboxylic acid” have been used in nickel and palladium-based catalytic systems . These systems are often used in the synthesis of various organic compounds .
Development of High Conductivity Materials
Thiophene-based compounds have been used to develop materials with high conductivity . This property is particularly useful in the development of electronic devices .
Chemosensitivity Applications
Some thiophene-based compounds exhibit chemosensitivity, meaning they can react or change in response to certain chemical substances . This property could potentially be exploited in the development of sensors or other detection devices .
Liquid Crystallinity
Certain thiophene-based compounds exhibit liquid crystallinity . This property could be useful in the development of liquid crystal displays (LCDs) and other similar technologies .
properties
IUPAC Name |
4-bromo-5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2O2S/c9-4-2-1-3(15-4)6-5(10)7(8(13)14)12-11-6/h1-2H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDCIYIQAIPESQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=C(C(=NN2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-(5-bromo-2-thienyl)-1H-pyrazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-Fluorophenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1439344.png)


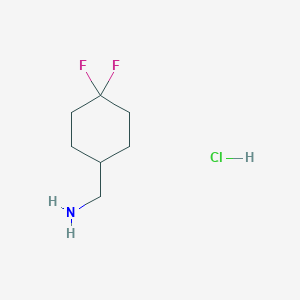


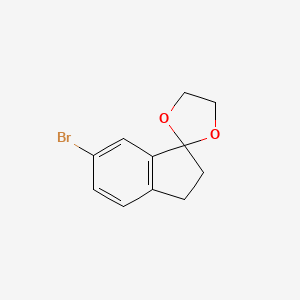
![1-{3-Methyl-4-[(3-methylbutyl)sulfanyl]phenyl}methanamine](/img/structure/B1439354.png)

